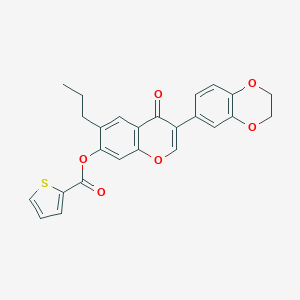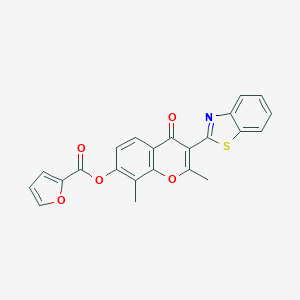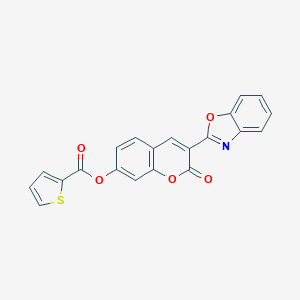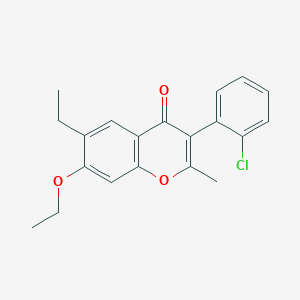
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H20O6S and its molecular weight is 448.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-ol, which is then esterified with 2-thiophenecarboxylic acid to form the second intermediate, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate. The synthesis pathway involves a number of chemical reactions, including Grignard reactions, esterification reactions, and oxidation reactions.
Starting Materials
2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, ethylmagnesium bromide, propylmagnesium bromide, chromone, thiophene-2-carboxylic acid, acetic acid, sodium acetate, hydrogen peroxide, sodium hydroxide
Reaction
Step 1: Synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-ol, a. Add 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde (1 eq) to a solution of ethylmagnesium bromide (3 eq) in dry ether at -78°C., b. Allow the reaction mixture to warm to room temperature and stir for 2 hours., c. Add propylmagnesium bromide (3 eq) dropwise to the reaction mixture and stir for an additional 2 hours., d. Add chromone (1 eq) to the reaction mixture and stir for 1 hour., e. Quench the reaction mixture with a solution of acetic acid (5 eq) and sodium acetate (5 eq) in water., f. Extract the organic layer with ethyl acetate and dry over MgSO4., g. Concentrate the organic layer to obtain 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-ol as a yellow solid., Step 2: Esterification of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-ol with 2-thiophenecarboxylic acid, a. Dissolve 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-ol (1 eq) and thiophene-2-carboxylic acid (1.2 eq) in dry dichloromethane., b. Add DMAP (0.1 eq) and EDCI (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature., c. Quench the reaction with water and extract the organic layer with ethyl acetate., d. Dry the organic layer over MgSO4 and concentrate to obtain the crude product., e. Purify the crude product by column chromatography to obtain 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate as a yellow solid., Step 3: Oxidation of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate, a. Dissolve 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate (1 eq) in methanol., b. Add sodium hydroxide (1 eq) and hydrogen peroxide (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature., c. Quench the reaction with water and extract the organic layer with ethyl acetate., d. Dry the organic layer over MgSO4 and concentrate to obtain the crude product., e. Purify the crude product by column chromatography to obtain the final product, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate, as a yellow solid.
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6S/c1-2-4-16-11-17-21(13-20(16)31-25(27)23-5-3-10-32-23)30-14-18(24(17)26)15-6-7-19-22(12-15)29-9-8-28-19/h3,5-7,10-14H,2,4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCYHDETQMUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethyl-2-methylchromen-4-one](/img/structure/B383577.png)

![7-(3-Ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383579.png)
![Methyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383582.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)
![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)
![7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B383590.png)


![3-(4-bromophenyl)-7-[(2-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B383593.png)
![7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4H-chromen-4-one](/img/structure/B383594.png)
![Ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383597.png)
![Ethyl 7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383599.png)
